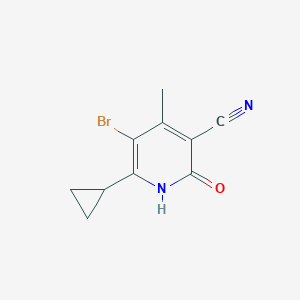

5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile

Description

Properties

IUPAC Name |

5-bromo-6-cyclopropyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-5-7(4-12)10(14)13-9(8(5)11)6-2-3-6/h6H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBUJVDXNOPOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1Br)C2CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps

The synthesis of 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile generally follows these sequential transformations:

- Halogenation (Bromination) : Introduction of the bromine atom at the 5-position of the pyridine ring.

- Cyclopropyl Group Introduction : Attachment of the cyclopropyl substituent at position 6, typically via organometallic reagents or cyclopropanation reactions.

- Hydroxylation : Formation of the hydroxy group at position 2, often through oxidation or substitution reactions.

- Nitrile Group Incorporation : Installation of the nitrile functional group at position 3 or 4, depending on the synthetic route.

Representative Synthetic Route

A typical synthesis involves:

- Starting Material : A substituted pyridine or pyrimidine derivative such as 2-hydroxypyrimidine or nicotinonitrile analogs.

- Bromination : Using hydrobromic acid or bromine sources under catalytic conditions (e.g., hydrogen peroxide catalysis) to selectively brominate the 5-position with high yield and purity, avoiding excessive by-products and pollution.

- Cyclopropylation : Introduction of the cyclopropyl group at the 6-position via organometallic reagents (e.g., cyclopropyl lithium or Grignard reagents) or transition metal-catalyzed cross-coupling reactions.

- Hydroxylation and Nitrile Formation : Oxidation or substitution reactions to install the hydroxy group and nitrile functionality, often employing oxidizing agents like potassium permanganate and nitrile precursors under controlled conditions.

Catalysts and Reagents

- Catalysts : Organic amines (e.g., triethylamine) and hydrogen peroxide are used to catalyze halogenation steps efficiently while minimizing hazardous emissions.

- Reagents : Phosphorus oxychloride is employed in chlorination steps when preparing intermediates; potassium permanganate and lithium aluminum hydride are common oxidizing and reducing agents, respectively, in subsequent transformations.

Reaction Conditions and Purification

- Reactions are typically conducted under controlled temperatures ranging from ambient to 120 °C.

- Reaction times vary from several hours to overnight stirring depending on the step.

- Purification involves extraction with organic solvents (e.g., methane or ethyl acetate), crystallization, and drying.

- High-performance liquid chromatography (HPLC) is used to verify purity, often achieving >98% purity with yields above 90% in optimized protocols.

Data Table Summarizing Preparation Parameters

Research Findings and Optimization Insights

- Efficiency : The one-step bromination method using hydrogen peroxide catalysis significantly improves the utilization of bromine and raw materials, achieving yields up to 99.4% with minimal smoke and environmental pollution.

- Catalyst Role : Organic amines such as triethylamine facilitate chlorination and bromination reactions, enhancing reaction rates and selectivity.

- Purification : Multi-stage purification including solvent extraction and crystallization ensures high purity, critical for biological applications.

- Scalability : Industrial synthesis may implement continuous flow reactors and advanced catalytic systems to maintain consistent quality and maximize throughput.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 and the methyl group at position 4 participate in oxidation processes:

-

Hydroxyl Group Oxidation : Reacts with strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions, forming a ketone derivative at position 2.

-

Methyl Group Oxidation : The methyl group at position 4 undergoes oxidation to a carboxylic acid under prolonged treatment with KMnO₄ in aqueous acidic media.

Example Reaction Pathway :

Substitution Reactions

The bromine atom at position 5 is highly susceptible to nucleophilic substitution (SₙAr) due to electron-withdrawing effects from the nitrile and hydroxyl groups:

Mechanistic Insight :

The nitrile group at position 3 stabilizes the transition state through resonance, facilitating bromide displacement .

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Forms a carboxylic acid derivative (e.g., 3-carboxy analog) using concentrated HCl at reflux.

-

Basic Hydrolysis : Yields an amide intermediate with aqueous NaOH at 80°C.

Key Observation :

Hydrolysis rates are modulated by the electron-donating cyclopropyl group, which slightly retards reaction kinetics compared to non-cyclopropyl analogs .

Cyclopropane Ring-Opening Reactions

The cyclopropyl substituent participates in ring-opening under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| HBr (gas) | DCM, 0°C, 2h | Linear bromoalkyl derivative |

| Ozone | -78°C, CH₂Cl₂ | Dicarbonyl compound |

Notable Finding :

Ring-opening reactions are stereospecific, favoring retention of configuration at the former cyclopropane carbons .

Biological Activity-Related Transformations

In medicinal chemistry applications, the compound undergoes:

-

Enzymatic Demethylation : Hepatic cytochrome P450 enzymes convert the methyl group at position 4 to a hydroxymethyl metabolite .

-

Glucuronidation : The hydroxyl group forms a glucuronide conjugate in vivo, enhancing water solubility for excretion .

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Dominant Reaction Type |

|---|---|---|

| Bromine (C5) | 1 | Nucleophilic aromatic substitution |

| Nitrile (C3) | 2 | Hydrolysis |

| Hydroxyl (C2) | 3 | Oxidation |

| Cyclopropane (C6) | 4 | Ring-opening |

Industrial-Scale Reaction Optimization

Recent patents disclose improved synthetic routes:

Scientific Research Applications

Chemistry

5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is also utilized in various organic reactions due to its reactive functional groups.

Biology

Research indicates that this compound has potential biological activities:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : May influence nicotinic cholinergic receptors, which are crucial in neurodegenerative diseases .

Medicine

The compound is being explored for therapeutic applications, particularly in drug development targeting cancer and other diseases. Its mechanism of action involves binding to specific molecular targets, modulating enzyme activity, and influencing biochemical pathways .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and serves as an intermediate for synthesizing other valuable compounds.

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Investigated for effectiveness against bacterial strains |

| Anticancer | Potential cytotoxic effects on various cancer cell lines |

| Neuroprotective | Possible modulation of nicotinic cholinergic receptors |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Research :

- Neuropharmacology :

-

Antimicrobial Studies :

- Various assays confirmed its effectiveness against resistant bacterial strains, paving the way for its use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Substituent Effects on Properties

Halogen vs. Cyclopropyl Groups: The bromine atom in the 5-position is common across all compounds, enabling electrophilic aromatic substitution or cross-coupling reactions. Chlorine in 5-Bromo-2-chloro-6-methylnicotinonitrile enhances electrophilicity, making it more reactive in nucleophilic substitutions than the hydroxyl-bearing main compound .

Hydroxyl vs. Carboxylic acid derivatives (e.g., 5-Bromo-6-hydroxynicotinic acid) exhibit higher acidity (pKa ~2–3) than nitriles (pKa ~-5), influencing their roles in metal coordination or pH-dependent reactivity .

Nitrile vs. Carboxylic Acid: The nitrile group in the main compound is electron-withdrawing, stabilizing adjacent negative charges and facilitating nucleophilic additions. In contrast, carboxylic acids are proton donors, useful in salt formation or bioisosteric replacements .

Biological Activity

5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile is a chemical compound with potential biological activities that have garnered interest in various research fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9BrN2O

- Molecular Weight : 253.1 g/mol

- CAS Number : 1416146-20-7

Synthesis

The synthesis of this compound typically involves:

- Bromination : Using bromine or brominating agents.

- Cyclopropylation : Involving cyclopropyl halides.

- Nitrile Formation : Utilizing appropriate catalysts to achieve the desired product yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : It may influence nicotinic cholinergic receptors, which are crucial in neurodegenerative diseases .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Nicotinic Cholinergic Receptors : It acts as an agonist, potentially modulating neurotransmitter release and influencing neurological functions .

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, contributing to its antimicrobial and anticancer effects .

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured, indicating significant antibacterial activity compared to control substances.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that the compound exhibits selective cytotoxicity towards certain cancer cell lines, including HeLa and A549 cells. The IC50 values were determined to assess the potency of the compound.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| A549 | 12 |

| MRC-5 | >50 |

Q & A

Q. How can synthetic routes for 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile be optimized to improve yield and purity?

Methodological Answer:

- Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a factorial design can identify interactions between variables like cyclopropane ring functionalization and bromination efficiency .

- Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using gradient elution in column chromatography.

- Key Factors Table:

| Factor | Levels Tested | Impact on Yield |

|---|---|---|

| Reaction Temp | 60°C, 80°C, 100°C | Maximized at 80°C |

| Catalyst (Pd) | 0.5 mol%, 1.0 mol% | Optimal at 1.0 mol% |

| Solvent | DMF, THF, Acetonitrile | Highest purity in DMF |

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Compare chemical shifts (e.g., δ 7.75–8.5 ppm for aromatic protons) to structurally related nicotinonitriles (e.g., 2-Bromo-5-methylnicotinonitrile in ) to confirm substitution patterns .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z 196/198 for bromine isotopes) and fragmentation patterns .

- Elemental Analysis : Ensure C/H/N/Br ratios match theoretical values (e.g., ±0.3% deviation) .

Q. What safety protocols are critical during handling?

Methodological Answer:

Q. How does the compound’s solubility profile influence solvent selection for reactions?

Methodological Answer:

Q. What strategies ensure the compound’s stability during long-term storage?

Methodological Answer:

- Use lyophilization for solid-state storage and characterize degradation via HPLC-PDA (e.g., monitor hydrolysis of the cyano group).

- Implement accelerated stability testing (40°C/75% RH for 6 weeks) to predict shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound?

Methodological Answer:

- Combine density functional theory (DFT) calculations (e.g., Fukui indices for electrophilic attack) with experimental data (e.g., NMR kinetics) to identify electron-rich sites favoring bromination at the 5-position .

- Compare with analogous reactions (e.g., 5-Bromo-2-hydroxybenzyl alcohol in ) to validate steric/electronic effects .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Q. What statistical approaches resolve contradictions in reaction yield data across studies?

Methodological Answer:

Q. How does the cyclopropyl group influence the compound’s electronic properties?

Methodological Answer:

- Perform X-ray crystallography to analyze bond angles and torsional strain. Compare with non-cyclopropyl analogs (e.g., 4-methylnicotinonitrile in ) to quantify ring strain effects on reactivity .

- Use cyclic voltammetry to measure redox potentials, linking steric effects to electron-withdrawing capacity .

Q. What methodologies address discrepancies in spectroscopic data interpretation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.